REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[N:8][O:9][C:10]=1[CH3:11])=[O:5])C.[OH-].[K+].C(O)C>O>[CH2:12]([C:7]1[C:6]([C:4]([OH:5])=[O:3])=[C:10]([CH3:11])[O:9][N:8]=1)[CH2:13][C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1 |f:1.2|
|
Name
|
3-phenethyl-5-methyl-isoxazole-4-carboxylic acid ethyl ester
|
Quantity
|
1.3 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=NOC1C)CCC1=CC=CC=C1
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 300 g
|
Type
|
TEMPERATURE
|
Details
|
2 additional hours at reflux
|
Type
|
CUSTOM
|
Details
|
The ethanol is evaporated in vacuo
|
Type
|
TEMPERATURE
|
Details
|
the aqueous solution is cooled
|
Type
|
FILTRATION
|
Details
|
The resulting solid is filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
triturated with methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)C1=NOC(=C1C(=O)O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |